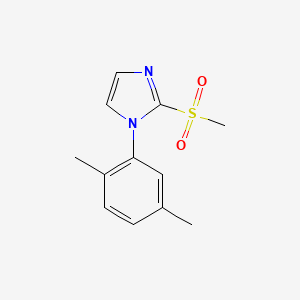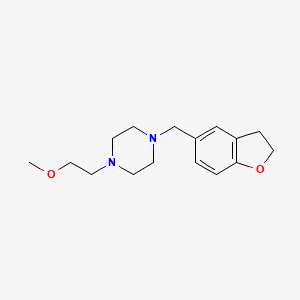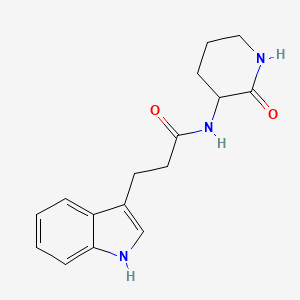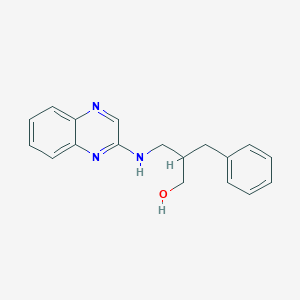
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole, also known as DMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMI belongs to the class of imidazole derivatives and has been studied for its potential use as a pharmaceutical drug. In
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the inhibition of MAO activity. MAO is responsible for the breakdown of neurotransmitters in the brain, and inhibition of this enzyme leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This increased neurotransmitter activity has been linked to improvements in mood and cognitive function.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MAO activity, 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter activity in a controlled manner. However, one limitation of using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole is its potential toxicity at high doses. Careful attention must be paid to dosing and toxicity levels when using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in lab experiments.
Orientations Futures
There are a number of future directions for research on 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole. One area of interest is the potential use of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in the treatment of neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole and its potential applications in the prevention and treatment of oxidative stress and inflammation. Finally, research is needed to develop new and more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole that may have potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the reaction of 2,5-dimethylphenyl hydrazine with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with imidazole to yield 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole. The synthesis of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been studied for its potential use as a pharmaceutical drug due to its ability to inhibit the activity of certain enzymes. Specifically, 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition of MAO activity has potential applications in the treatment of depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)11(8-9)14-7-6-13-12(14)17(3,15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKRPAPUQGRDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)

![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)